Trimipramine

Description

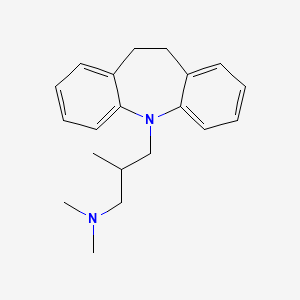

Structure

3D Structure

Properties

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCDBOWYZJWBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25332-13-2 (mesylate), 3589-21-7 (mono-hydrochloride), 521-78-8 (maleate (1:1)) | |

| Record name | Trimipramine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023715 | |

| Record name | Trimipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trimipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble, 2.60e-02 g/L | |

| Record name | Trimipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3564-75-8, 739-71-9, 3564-66-7 | |

| Record name | (-)-Trimipramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3564-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimipramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=739-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Trimipramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3564-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimipramine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Trimipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Trimipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimipramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMIPRAMINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ9MUH57H8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S082C9NDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMIPRAMINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K5931C1H5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

45 °C | |

| Record name | Trimipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimipramine is synthesized through a multi-step process starting from iminodibenzyl. The key steps involve the alkylation of iminodibenzyl with 3-dimethylaminopropyl chloride in the presence of a base, followed by reduction and cyclization reactions . The reaction conditions typically involve the use of solvents like toluene or ethanol and catalysts such as sodium or lithium .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction steps as in laboratory synthesis but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Metabolic Reactions

Trimipramine undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes, producing pharmacologically active metabolites. The primary pathways include:

Demethylation

-

CYP2C19 catalyzes the N-demethylation of this compound to form desmethylthis compound , a secondary amine metabolite .

-

Stereoselectivity is observed:

Hydroxylation

-

CYP2D6 mediates 2-hydroxylation of both (L)-trimipramine and its metabolite desmethylthis compound .

-

CYP3A4/5 contributes to additional oxidative pathways for (L)-trimipramine, though specific metabolites remain unidentified .

Table 1: Key Metabolic Pathways and Metabolites

| Enzyme | Reaction Type | Substrate Specificity | Major Metabolite |

|---|---|---|---|

| CYP2C19 | N-demethylation | Preferential for (D)-enantiomer | Desmethylthis compound |

| CYP2D6 | 2-hydroxylation | Preferential for (L)-enantiomer | 2-Hydroxythis compound |

| CYP3A4/5 | Oxidation | Non-stereoselective | Unidentified metabolites |

Drug Interactions

-

Quinidine (CYP2D6 inhibitor) increases this compound plasma levels by reducing 2-hydroxylation .

-

Paroxetine and citalopram (CYP2D6/CYP2C19 inhibitors) may elevate this compound concentrations, posing toxicity risks .

Charge Transfer Complexation

This compound acts as an n-electron donor in analytical chemistry, forming charge transfer (CT) complexes with σ- and π-acceptors. These reactions enable spectrophotometric quantification in pharmaceutical formulations .

Reaction Conditions

-

σ-Acceptor (Iodine):

-

π-Acceptors (Chloranil, DDQ, TCNQ):

Acceptor λ<sub>max</sub> (nm) Reaction Time Temperature Solvent Chloranil (CH) 220 30 min 25°C Acetonitrile DDQ 302 Instantaneous Room temperature Acetonitrile TCNQ 824 20 min 70°C Acetonitrile

Mechanistic Insights

-

In polar solvents (e.g., acetonitrile), CT complexes dissociate into radical ions:

Example: TCNQ forms a bluish-green radical anion (TCNQ<sup>- –</sup>) with strong absorption at 842 nm .

Table 2: Analytical Performance of CT Complexes

| Acceptor | Linear Range (ppm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Sensitivity |

|---|---|---|---|

| Iodine | 1–5 | 7.1 × 10⁴ | High |

| TCNQ | 10–75 | 0.1 × 10⁴ | Moderate |

| DDQ | 5–50 | 0.26 × 10⁴ | Low |

Stability and Degradation

-

Thermal Stability: this compound forms stable CT complexes at 70°C with TCNQ but degrades at higher temperatures .

-

Photodegradation: Limited data suggest sensitivity to UV light, necessitating protective measures during analysis .

Stereochemical Considerations

This compound’s racemic nature influences its reactivity:

Scientific Research Applications

Clinical Applications

1. Depression Treatment

- Indications : Trimipramine is indicated for major depressive disorder and has shown efficacy comparable to other TCAs .

- Clinical Trials : Studies have demonstrated that this compound effectively alleviates depressive symptoms without significantly increasing liver enzyme levels, indicating a favorable safety profile .

2. Anxiety Disorders

- Anxiolytic Properties : this compound possesses anxiolytic effects, making it beneficial for patients with comorbid anxiety disorders .

- Case Studies : In clinical settings, patients with anxiety and depression reported improved outcomes when treated with this compound compared to those receiving other antidepressants .

3. Sleep Disorders

- Sleep Architecture : Research indicates that this compound positively affects sleep architecture, reducing sleep disturbances more effectively than some other TCAs like imipramine .

- Clinical Evidence : A double-blind study found that this compound eliminated objective evidence of sleep disturbance in patients with insomnia related to depression .

Additional Applications

4. Pain Management

- Analgesic Effects : this compound has been recognized for its analgesic properties, particularly in neuropathic pain management. It modulates pain pathways through serotonergic mechanisms .

- Use in Chronic Pain Conditions : Patients suffering from chronic pain syndromes have reported relief from symptoms when treated with this compound as part of a comprehensive pain management strategy.

5. Dermatological Conditions

- Treatment of Urticaria and Pruritus : this compound has been used off-label to manage dermatological conditions such as urticaria and pruritus due to its antihistaminic properties .

Safety and Toxicity

While this compound is generally well-tolerated, it is essential to consider its toxicity in cases of overdose. A study highlighted that moderate poisoning could occur at therapeutic doses, emphasizing the importance of monitoring dosages closely . The most common symptoms associated with overdose include somnolence, tachycardia, and in severe cases, coma or cardiovascular collapse .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other TCAs:

| Medication | Primary Indication | Efficacy in Depression | Anxiolytic Effect | Sleep Improvement |

|---|---|---|---|---|

| This compound | Major depressive disorder | High | Yes | Significant |

| Imipramine | Major depressive disorder | High | Moderate | Moderate |

| Amitriptyline | Major depressive disorder | High | Low | Moderate |

| Clomipramine | Major depressive disorder | High | Low | Low |

Mechanism of Action

Trimipramine exerts its effects primarily by modulating neurotransmitter levels in the brain. It inhibits the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft . Additionally, this compound has antihistaminic, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities, contributing to its sedative and anxiolytic effects . The exact molecular targets and pathways involved include the serotonin and norepinephrine transporters, as well as various receptor sites in the central nervous system .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogs: Imipramine and Desipramine

Trimipramine shares structural similarities with other TCAs, particularly imipramine and desipramine. The N,N,2-trimethyl-1-propanamine side chain in this compound is critical for its sodium-glucose co-transporter (SGLT) inhibitory activity.

Table 1: SGLT Inhibition by this compound and Derivatives

| Compound | SGLT1 Inhibition | SGLT2 Inhibition |

|---|---|---|

| This compound | 43% | N/A |

| Imipramine | 24% | N/A |

| Desipramine | 0% | N/A |

| Bepridil | 74% | 70% |

Other Tricyclic Antidepressants

Amitriptyline

In a double-blind trial, this compound demonstrated comparable antidepressant efficacy to amitriptyline but with fewer anticholinergic and cardiovascular side effects (e.g., lower tachycardia risk) . However, amitriptyline showed superior global improvement ratings in some studies, possibly due to baseline differences in patient severity .

Maprotiline

A 5-week trial comparing this compound (150 mg/day) and maprotiline (150 mg/day) found both effective for major depression. However, maprotiline caused significant weight gain and increased atrial rates (p < 0.002), whereas this compound reduced systolic blood pressure without affecting heart rate .

Table 2: Side Effect Profiles of TCAs

| Compound | Anticholinergic Effects | Cardiovascular Effects | Weight Change |

|---|---|---|---|

| This compound | Low | Moderate (↓BP) | Neutral |

| Amitriptyline | High | High (↑HR) | ↑ |

| Maprotiline | Moderate | High (↑HR) | ↑↑ |

Pharmacological Comparisons

Anti-Prion Activity

Antiviral Activity

This compound blocks viral entry for Ebola and influenza by accumulating in acidic organelles (e.g., lysosomes) and disrupting viral genome release. However, it lacks efficacy against SARS-CoV-2 in Calu-3 cells, which use endocytosis-independent entry pathways .

Parkinson’s Disease (PD) Potential

This compound’s dual targeting of dopamine receptor D2 (DRD2) and α2-adrenergic receptors mirrors piribedil, an investigational PD drug. Preclinical data suggest this compound may preserve motor function, warranting clinical trials .

CYP2D6 Metabolism

This compound is metabolized by CYP2D6, with ultra-rapid metabolizers requiring up to 200% higher doses to achieve therapeutic plasma concentrations. Its active metabolite, desmethylthis compound, is further metabolized by CYP2D6, amplifying interindividual variability .

Overdose and Toxicity

Acute overdose (>100 mg) causes moderate-to-severe symptoms (e.g., seizures, arrhythmias). However, liver transplants from donors with serum this compound <2,000 µg/L are deemed safe, as hepatic metabolite concentrations remain subtoxic .

Clinical Implications

This compound’s favorable side effect profile makes it suitable for patients sensitive to anticholinergic or cardiovascular effects of other TCAs .

Biological Activity

Trimipramine is a tricyclic antidepressant (TCA) primarily used for the treatment of depression and anxiety disorders. Unlike many other TCAs, this compound exhibits a unique pharmacological profile, characterized by weak inhibition of monoamine reuptake and significant receptor antagonism. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.

This compound's mechanism of action deviates from the traditional monoamine hypothesis associated with most antidepressants. Research indicates that this compound functions primarily through receptor antagonism rather than significant reuptake inhibition:

- Receptor Affinities :

- Strong Antagonism : Histamine H1 receptors

- Moderate Antagonism : Serotonin 5-HT2A, dopamine D2, and muscarinic acetylcholine receptors

- Weak Antagonism : Serotonin 5-HT1A receptors

Studies have shown that this compound has minimal impact on the reuptake of serotonin (5-HT) and norepinephrine (NE), challenging the conventional understanding of TCA efficacy in depression treatment . The major metabolite, desmethylthis compound, also displays similar pharmacological characteristics but with slightly increased potency for norepinephrine reuptake inhibition .

Pharmacokinetics

This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2D6 and CYP2C19). Genetic polymorphisms in these enzymes can significantly affect drug metabolism and therapeutic outcomes:

| Cytochrome P450 Allele | Effect |

|---|---|

| CYP2D6*3 | Poor metabolism |

| CYP2D6*4 | Poor metabolism |

| CYP2C19*2 | Reduced metabolism |

| CYP2C19*3 | Reduced metabolism |

Therapeutic concentrations of this compound typically range from 0.5 to 1.2 μM (150–350 ng/mL), suggesting that significant monoamine reuptake inhibition is not expected at these levels .

Clinical Efficacy and Case Studies

This compound has been evaluated in various clinical settings. Notably, it has shown effectiveness comparable to other TCAs like doxepin and amitriptyline but with a distinct side-effect profile:

- Efficacy : Clinical trials indicate that this compound is effective in treating major depressive disorder and anxiety disorders .

- Side Effects : It is associated with fewer cardiotoxic effects compared to other TCAs, making it a safer option for certain patient populations .

Case Study Example

A study involving patients with treatment-resistant depression highlighted this compound's ability to enhance the sensitivity of cortical neurons to norepinephrine after prolonged administration. This suggests a potential role in neuroplasticity and long-term mood regulation .

Q & A

Basic Research Questions

Q. How can researchers develop and validate a spectrophotometric method for quantifying trimipramine in pharmaceutical formulations?

- Methodological Answer : Utilize charge-transfer complex formation with σ and π acceptors (e.g., iodine, chloranilic acid) to enable UV-Vis spectrophotometric detection. Calibration curves are constructed using the least-squares method, with triplicate measurements to ensure linearity (range: 2–20 µg/mL). Validate precision by calculating relative standard deviation (RSD < 3%) across inter-day and intra-day replicates. Accuracy is confirmed via recovery studies (98–102%) comparing spiked samples to theoretical concentrations .

Q. What strategies ensure minimal interference from excipients during this compound analysis in tablet formulations?

- Methodological Answer : Conduct interference studies using common tablet excipients (e.g., starch, lactose). Recovery data (Table 3 in ) demonstrate that excipients do not significantly affect absorbance readings when using charge-transfer complex-based methods. Cross-validate results with official pharmacopeial methods (e.g., HPLC) to confirm specificity .

Q. How is the ruggedness of a this compound analytical method assessed?

- Methodological Answer : Test ruggedness by varying operators, instruments, and days. For example, RSD values < 3% across six replicates under different conditions confirm method robustness. Statistical tools like ANOVA can identify significant variations between experimental setups .

Advanced Research Questions

Q. How does CYP2D6 genetic polymorphism influence this compound pharmacokinetics, and what are the implications for dosing?

- Methodological Answer : Genotype patients to categorize CYP2D6 activity (poor, extensive, ultrarapid metabolizers). Pharmacokinetic studies show linear gene-dose effects: poor metabolizers exhibit higher bioavailability (44%) and lower systemic clearance (12 L/h), while ultrarapid metabolizers have reduced bioavailability (12%) and elevated clearance (253 L/h). Dose adjustments are critical to avoid toxicity or therapeutic failure .

Q. What experimental design optimizes this compound photo-degradation in wastewater treatment systems?

- Methodological Answer : Use a baffled photocatalytic reactor (BPCR) with UV/sulfite/ZnO (molar ratio 2:1:100) at pH 6. Monitor degradation efficiency via rate constants () and electrical energy consumption (EEO). BPCR increases by 17% and reduces EEO from 8.61 to 5.37 kWh/m³ compared to conventional reactors. Identify intermediates via LC-MS (e.g., hexane-1,6-diol, formaldehyde) .

Q. How can this compound be repurposed for Parkinson’s disease (PD) based on its receptor activity?

- Methodological Answer : Investigate this compound’s dual targeting of DRD2 (dopamine receptor) and α2-adrenergic receptors using in vitro binding assays and animal models of PD. Compare motor function outcomes to piribedil, a known PD drug with similar mechanisms. Clinical trials should prioritize endpoints like bradykinesia and tremor reduction .

Q. What statistical approaches resolve contradictions in clinical trial data comparing this compound with MAO inhibitors?

- Methodological Answer : Apply trend analysis (linear regression) to psychopathology scores (Hamilton Rating Scale, MRC scales) over time. Consolidate MAOI treatment groups if inter-group differences are nonsignificant. This compound shows superior efficacy () in reducing depression and anxiety symptoms compared to MAOIs or combination therapies .

Q. Why does LC-MS outperform UV-Vis spectrophotometry in detecting this compound at trace concentrations?

- Methodological Answer : LC-MS with selected ion monitoring (SIM) achieves sub-ng/mL sensitivity, critical for pharmacokinetic studies. UV-Vis methods (LOQ: ~2 µg/mL) lack resolution for low-dose metabolites (e.g., desmethylthis compound). Cross-validation studies in urine matrices highlight LC-MS’s superiority for bioavailability assessments .

Methodological Contrasts and Recommendations

- Basic vs. Advanced : Basic methods prioritize simplicity and cost-effectiveness (e.g., spectrophotometry), while advanced approaches require specialized instrumentation (LC-MS, genetic sequencing) and computational modeling.

- Contradictions : highlights CYP2D6’s nonlinear impact on clearance, whereas assumes first-order kinetics for photo-degradation. Contextualize these differences by specifying experimental conditions (e.g., in vivo vs. environmental systems).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.